molecular formula C4H7N3O2 B8735030 1-Methyl-1,3,5-triazinane-2,4-dione CAS No. 64332-47-4

1-Methyl-1,3,5-triazinane-2,4-dione

Cat. No.: B8735030
CAS No.: 64332-47-4
M. Wt: 129.12 g/mol
InChI Key: PSTKRGSPZXXTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound featuring a six-membered triazinane ring substituted with a methyl group at the 1-position and two ketone (dione) groups at the 2- and 4-positions.

Properties

CAS No.

64332-47-4

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

1-methyl-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C4H7N3O2/c1-7-2-5-3(8)6-4(7)9/h2H2,1H3,(H2,5,6,8,9)

InChI Key

PSTKRGSPZXXTFC-UHFFFAOYSA-N

Canonical SMILES

CN1CNC(=O)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Functional Groups Applications References
1-Methyl-1,3,5-triazinane-2,4-dione Triazinane Methyl, 2,4-dione Herbicidal agents (potential)
Quinazoline-2,4-diones (e.g., 1ab, 1ae) Quinazoline 2,4-dione, arylalkyl substituents Antihypertensive agents, natural products
Thiazinane-2,4-diones (e.g., 158a–h) Thiazinane 2,4-dione, variable phenoxy substituents Synthetic intermediates, drug discovery
1,3,5-Triazinane-2,4-dithiones Triazinane 2,4-dithione (sulfur-based) Reactivity studies, synthetic chemistry
Bis-(β-enamino-pyran-2,4-diones) (e.g., 2a, 2b) Pyran β-enamino, 2,4-dione Material science, polar molecular systems

Key Observations :

  • Triazinane vs. Quinazoline : Quinazoline-2,4-diones exhibit broader pharmacological activity (e.g., antihypertensive effects) due to their fused aromatic ring system , while triazinane derivatives are explored for agrochemical uses .
  • Dione vs. Dithione : Replacing oxygen with sulfur in 1,3,5-triazinane-2,4-dithiones alters reactivity, enabling distinct synthetic pathways (e.g., FeCl₃-catalyzed thiourea reactions) .
Physicochemical Properties
Property This compound Quinazoline-2,4-diones Thiazinane-2,4-diones Bis-(β-enamino-pyran-2,4-diones)
Dipole Moment Not reported Not reported Not reported 2a: 8.45 D; 2b: 5.12 D
Crystalline Forms Polymorphs possible (e.g., Form A) Amorphous or crystalline Not reported Defined crystal structures
Solubility Likely polar due to dione groups Moderate in organic solvents Variable Polar, influenced by enamino groups

Highlights :

  • Bis-(β-enamino-pyran-2,4-diones) exhibit significant polarity (dipole moment up to 8.45 D), which may exceed that of triazinane-diones, impacting solubility and crystallinity .
  • Crystalline forms of triazinane derivatives (e.g., Form A in ) enhance stability for agrochemical formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.